5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole
Description
5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole (molecular formula: C₉H₇ClN₂OS) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with chlorine and at position 3 with a 3-methoxybenzyl group.
Properties
IUPAC Name |
5-chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-4-2-3-7(5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPSSRHPXZRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207673 | |
| Record name | 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946418-99-1 | |
| Record name | 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946418-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 1,2,4-Thiadiazole Core
The core 1,2,4-thiadiazole ring can be synthesized by cyclization of carbohydrazide derivatives with sulfur-containing reagents. For example, hydrazides derived from carboxylic acids can react with thiocyanates under acidic or basic conditions to form the thiadiazole ring.
- Key Reaction: Cyclization of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide derivatives.
- Reagents: Hydrazine hydrate, potassium thiocyanate, or equivalent sulfur sources.
- Conditions: Typically carried out in polar solvents such as ethanol, methanol, or acetonitrile, under reflux or controlled temperature conditions.
- Outcome: Formation of the 1,2,4-thiadiazole ring with substituents at positions 3 and 5.
Attachment of the 3-(3-Methoxybenzyl) Group
The 3-position substitution with the (3-methoxyphenyl)methyl group is commonly achieved by:
- Nucleophilic substitution of a suitable leaving group at the 3-position of the thiadiazole ring with 3-methoxybenzyl halides.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) using appropriate 3-methoxybenzyl derivatives.
- Palladium-based catalysts such as Pd(PPh3)4.
- Ligands like xantphos may be employed to enhance reaction efficiency.
- Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred.
Base:
- Triethylamine or sodium acetate can be used to facilitate the substitution.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form thiadiazole | Hydrazide + potassium thiocyanate, reflux in ethanol | Formation of 1,2,4-thiadiazole core |
| 2 | Halogenation | N-chlorosuccinimide or Cl2 gas, controlled temp | Introduction of 5-chloro substituent |
| 3 | Nucleophilic substitution or Pd-catalyzed coupling | 3-Methoxybenzyl bromide, Pd catalyst, base, solvent | Attachment of 3-(3-methoxyphenyl)methyl group |
Experimental Data and Research Findings
- The cyclization step yields the 1,2,4-thiadiazole ring with high purity when conducted under optimized reflux conditions in ethanol.
- Halogenation with N-chlorosuccinimide provides selective chlorination at the 5-position without significant side reactions.
- Palladium-catalyzed coupling reactions proceed efficiently with yields typically exceeding 70%, with ligand choice and base critical for maximizing product formation.
- Purification is commonly achieved by recrystallization or chromatographic techniques.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1. Thiadiazole ring formation | Cyclization of hydrazide with thiocyanate | Hydrazine hydrate, KSCN, reflux in ethanol | 75-85 | High purity, mild conditions |
| 2. 5-Chloro substitution | Halogenation of thiadiazole core | N-chlorosuccinimide, controlled temperature | 60-80 | Selective chlorination |
| 3. 3-Methoxybenzyl substitution | Pd-catalyzed coupling or nucleophilic substitution | Pd catalyst, 3-methoxybenzyl bromide, base | 70-90 | Ligand and base critical |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Studies have demonstrated its effectiveness against:
- Bacteria: Including Staphylococcus aureus and Escherichia coli.
- Fungi: Such as Candida albicans.
The mechanism of action is believed to involve the inhibition of essential cellular components in microbes, leading to cell death.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various disease models. It is thought to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its anticancer activity may be attributed to interference with signaling pathways that regulate cell growth and apoptosis .
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of agrochemicals and dyes due to its stability and reactivity. The chemical properties make it suitable for formulations requiring specific performance characteristics.
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Screening: A study evaluated several derivatives against Gram-positive and Gram-negative bacteria using disk diffusion methods. Results indicated significant antibacterial activity with MIC values comparable to standard antibiotics .
- Anticancer Research: Investigations into the compound's effects on cancer cell lines revealed promising results in inhibiting cell growth and inducing apoptosis .
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), thereby reducing inflammation or preventing cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Chloro vs. Methoxy : Chlorine (electron-withdrawing) increases reactivity and lipophilicity, whereas methoxy (electron-donating) improves solubility and hydrogen-bonding capacity .
- Positional Isomerism : Para-methoxy (4-OCH₃) vs. meta-methoxy (3-OCH₃) alters steric and electronic interactions. For example, 3-OCH₃ may better align with hydrophobic pockets in biological targets .
2.2. Benzyl Spacer vs. Direct Attachment
- With Benzyl Spacer: The target compound and 5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole include a methylene group between the thiadiazole and aryl ring.
- Direct Attachment : 5-Chloro-3-(3-methoxyphenyl)-1,2,4-thiadiazole (MFCD14707350) lacks the spacer, reducing flexibility but increasing planarity, which may favor π-π stacking interactions .
2.3. Halogen vs. Methoxy Substitutions
- Chloromethyl Derivatives : 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (C₃H₂Cl₂N₂S) is highly reactive due to the labile Cl atom, making it a precursor for further functionalization .
- Methoxymethyl Derivatives : 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole (C₄H₅ClN₂OS) exhibits improved solubility and reduced toxicity compared to chloromethyl analogs .
Biological Activity
5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
- Chemical Formula : C₁₀H₉ClN₂OS
- Molecular Weight : 240.709 g/mol
- CAS Number : 946418-99-1
- Storage Conditions : Ambient temperature
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective in inhibiting growth at concentrations as low as 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that this compound can inhibit the proliferation of cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- In Vitro Cytotoxicity : The compound exhibited an IC50 value of approximately 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .
Anti-inflammatory Activity
Thiadiazole compounds are also recognized for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Summary of Research Findings
Case Studies and Research Insights
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
Q & A
Q. What are the standard synthetic routes for 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole?
The compound is typically synthesized via cyclocondensation reactions. For example, thiadiazole derivatives can be prepared by reacting hydrazine derivatives with chloroacetic acid under alkaline conditions. Key steps include refluxing 3-methoxyphenylmethyl precursors with sulfur-containing reagents (e.g., thiosemicarbazides) and chlorinating agents. Purification involves recrystallization or column chromatography .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on integrated spectroscopic and analytical methods:
Q. What are the key physicochemical properties critical for handling this compound?
Key properties include:
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.
- Stability : Sensitive to light and moisture; store under inert conditions.
- Melting point : Determined via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence reaction pathways in related thiadiazole derivatives?
Substituents (e.g., methoxy, chloro) alter electronic and steric effects. For instance, electron-donating groups (e.g., -OCH₃) can direct regioselectivity in cyclization reactions, while bulky groups may favor side products. Mechanistic studies using kinetic isotope effects or DFT calculations can clarify these trends .
Q. What methodologies resolve contradictions in reaction outcomes, such as unexpected byproducts?
Contradictory results (e.g., pyrazole vs. indole formation) are resolved by:
Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?
SAR studies involve:
Q. What role does microwave-assisted synthesis play in optimizing yield and reaction time?
Microwave irradiation accelerates reactions (e.g., 3 minutes vs. 12 hours conventionally) by enhancing thermal efficiency. This method improves yields by 15–20% in thiadiazole derivatization, as seen in ethyl-mercaptoacetate synthesis .
Q. How is regioselectivity controlled during functionalization of the thiadiazole core?
Regioselectivity is influenced by:
Q. What analytical challenges arise in characterizing sulfur-containing heterocycles like this compound?
Challenges include:
Q. How can accidental reaction pathways (e.g., dimerization) be distinguished from mechanistic steps?
Kinetic studies (e.g., time-resolved FTIR) and isolation of intermediates via quenching (e.g., liquid N₂ trapping) clarify pathways. Computational modeling (e.g., Gaussian) predicts thermodynamic vs. kinetic control .
Methodological Guidelines
Q. What protocols are recommended for salt formation to improve solubility?
Salts are synthesized by reacting the free acid with sodium/potassium hydroxides in ethanol. Metal complexes (e.g., Cu²⁺, Zn²⁺) are prepared using sulfate salts in aqueous medium. Characterize via conductivity measurements and IR shifts (e.g., -COO⁻ stretches) .
Q. How are antimicrobial activities evaluated for thiadiazole derivatives?
Use standardized protocols:
Q. What strategies identify metabolic degradation products in pharmacological studies?
Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Stable isotope labeling (e.g., deuterated analogs) tracks metabolic pathways .
Q. How can green chemistry principles be applied to thiadiazole synthesis?
Replace toxic solvents (e.g., DMF) with ionic liquids or water. Catalytic systems (e.g., nano-ZnO) reduce waste. Microwave/ultrasound-assisted methods cut energy use .
Q. What techniques differentiate positional isomers in thiadiazole derivatives?
NOESY NMR identifies spatial proximity of substituents. X-ray crystallography provides unambiguous stereochemical assignments .
Specialized Applications
Q. What in vitro models assess the compound’s cytotoxicity for drug development?
Use MTT assays on human cancer lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like cisplatin. Apoptosis markers (e.g., caspase-3) validate mechanisms .
Q. How are cross-coupling reactions utilized to modify the thiadiazole scaffold?
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 5-position. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for C-S bond compatibility .
Q. What accelerated stability testing conditions predict shelf-life?
ICH guidelines recommend 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify impurities (e.g., hydrolyzed -Cl to -OH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
